Technical Whitepaper: p-Nitrobenzylamine Hydrochloride (CAS 18600-42-5)
Technical Whitepaper: p-Nitrobenzylamine Hydrochloride (CAS 18600-42-5)
The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental reproducibility, and authoritative referencing.
Structural Utility, Synthetic Pathways, and Application Protocols
Executive Summary
p-Nitrobenzylamine hydrochloride (CAS 18600-42-5) serves as a critical bifunctional building block in medicinal chemistry and materials science. Distinguished by the coexistence of a primary amine and a strongly electron-withdrawing nitro group, it functions as a versatile "masked" aniline equivalent (post-reduction) and a robust linker for structure-activity relationship (SAR) probing. This guide analyzes its physicochemical profile, validated synthesis routes, and specific utility in modifying carbon nanostructures and active-site mapping of monoamine oxidases.
Physicochemical Profile & Identity
The hydrochloride salt form is the preferred storage state due to the oxidative instability of the free amine. The electron-withdrawing nature of the para-nitro group significantly alters the basicity of the benzylic amine compared to the unsubstituted benzylamine.
| Property | Specification |
| IUPAC Name | (4-Nitrophenyl)methanamine hydrochloride |
| CAS Number | 18600-42-5 |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | ~265°C (decomposition) |
| Solubility | High: Water, Methanol, DMSO; Low: DCM, Hexanes |
| pKa (Conjugate Acid) | ~8.5 (Estimated) – Lower than benzylamine (9.[1][2][3][4][5][6][7][8]33) due to -I/-M effect of NO₂ |
| Storage Conditions | Desiccate at RT or 4°C; Hygroscopic |
Synthetic Pathways & Reaction Engineering
To ensure high purity and yield, two primary synthetic routes are established. The choice depends on the starting material availability and tolerance for metal catalysts.
3.1 Route A: Selective Reduction of p-Nitrobenzonitrile (Modern)
This method avoids the over-reduction to the aniline, preserving the nitro group.
-
Reagents: p-Nitrobenzonitrile, TMDS (1,1,3,3-Tetramethyldisiloxane), Ti(Oi-Pr)₄ (Titanium isopropoxide).
-
Mechanism: Hydrosilylation catalyzed by Titanium.
-
Advantage: Chemoselective reduction of the nitrile to the primary amine without affecting the nitro moiety.
3.2 Route B: Delépine Reaction (Classical)
Ideal for avoiding metal contamination in pharmaceutical intermediates.
-
Reagents: p-Nitrobenzyl bromide, Hexamethylenetetramine (Hexamine), HCl.
-
Mechanism: Formation of a quaternary ammonium salt (Sommelet reaction intermediate) followed by acid hydrolysis.
-
Advantage: High purity; the quaternary salt precipitates, allowing easy removal of impurities before hydrolysis.
Figure 1: Comparative synthetic pathways for p-Nitrobenzylamine HCl focusing on chemoselectivity.
Applications in Drug Discovery & Materials Science
4.1 Medicinal Chemistry: Active Site Probing
p-Nitrobenzylamine is utilized to probe the electronic environment of enzyme active sites, specifically Monoamine Oxidase B (MAO-B) . The nitro group acts as a spectroscopic reporter and an electronic sink, altering the binding kinetics compared to unsubstituted benzylamine.
-
Mechanism: The compound binds to the "aromatic cage" (Tyr398/Tyr435) of MAO-B.[5] The electron-deficient ring interacts via
- stacking with the electron-rich tyrosine residues, providing data on the electrostatic potential of the active site [1].
4.2 Materials Science: Carbon Nanotube Functionalization
The compound is used to derivatize Multi-Walled Carbon Nanotubes (MWCNTs) without disrupting the
-
Protocol: Stirring MWCNTs in an acetonitrile solution of p-nitrobenzylamine (10 mM).
-
Interaction: The nitro-aromatic ring intercalates or
-stacks onto the graphitic surface. -
Utility: This creates amine-functionalized surfaces amenable to further covalent coupling (e.g., attaching proteins or sensors) while maintaining the conductive properties of the CNTs [2].
Experimental Protocols (Self-Validating)
5.1 Protocol: Conversion to Free Base (In-Situ)
For reactions requiring the nucleophilic free amine (e.g., amide coupling), the hydrochloride salt must be neutralized.
-
Context: The HCl salt is stable but non-nucleophilic.
-
Step 1: Suspend 1.0 eq of p-Nitrobenzylamine HCl in Dichloromethane (DCM).
-
Step 2: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Observation: The suspension will clear as the organic-soluble free base is liberated and the TEA-HCl salt forms (which may remain soluble or precipitate depending on concentration).
-
Validation: Verify pH of the aqueous micro-layer (if using biphasic) is >10.
5.2 Protocol: Analytical Characterization (NMR)
To verify identity, look for the characteristic downfield shift of the benzylic protons due to the nitro group.
-
** Solvent:** DMSO-d6 (preferred for salt solubility).
-
¹H NMR (400 MHz, DMSO-d6):
- 8.60 (br s, 3H, -NH₃⁺) – Disappears on D₂O shake.
- 8.25 (d, J=8.5 Hz, 2H, Ar-H ortho to NO₂).
- 7.75 (d, J=8.5 Hz, 2H, Ar-H meta to NO₂).
- 4.20 (s, 2H, Ar-CH₂-N).
-
Interpretation: The A2B2 aromatic system is distinct. The benzylic singlet at 4.20 ppm is significantly deshielded compared to benzylamine (~3.8 ppm).
Figure 2: Workflow for generating the reactive free amine species from the stable hydrochloride salt.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).
-
PPE: N95 dust mask (solid is fine powder), nitrile gloves, and safety goggles.
-
Incompatibility: Strong oxidizing agents.[7] Reacts violently with acid chlorides if not properly buffered.
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[8]
References
-
Akyüz, M. A., et al. (2007). "The aromatic cage in the active site of monoamine oxidase B: effect on the structural and electronic properties of bound benzylamine and p-nitrobenzylamine." Journal of Neural Transmission, 114(6), 693-698.[5]
-
Wildgoose, G. G., et al. (2005). "Graphite powder and multiwalled carbon nanotubes chemically modified with 4-nitrobenzylamine." ChemPhysChem, 6(2), 352-362.[5]
-
ChemicalBook. (2024).[7] "Synthesis of 4-Nitrobenzylamine hydrochloride from p-Nitrobenzonitrile."
-
PubChem. (2025).[2][6][9] "4-Nitrobenzylammonium hydrochloride | C7H9ClN2O2."[1][2][3][9] National Library of Medicine.[6][9] [9]
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